molecular formula C8H14ClN3O2 B1459040 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride CAS No. 1864052-02-7

3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B1459040
CAS No.: 1864052-02-7
M. Wt: 219.67 g/mol
InChI Key: VHSHEGSVHJVBFI-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride (CAS 1864052-02-7) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a hybrid structure combining piperidine and imidazolidine-2,4-dione (hydantoin) pharmacophores, making it a valuable scaffold for developing biologically active molecules. Its primary research value lies in its role as a key intermediate for constructing potential therapeutic agents. The imidazolidine-2,4-dione core is a privileged structure in drug design, contributing to diverse pharmacological activities. Scientific literature indicates that derivatives of this core have been designed and synthesized as novel HIV-1 fusion inhibitors . These small molecules target the gp41 protein of HIV-1, inhibiting the formation of the six-helix bundle (6-HB) core essential for viral entry into host cells, thereby blocking infection . Furthermore, structural analogs incorporating the piperidine-hydantoin motif have been investigated for central nervous system (CNS) disorders . Research shows this scaffold is a key component of potent ligands for serotonin receptors (e.g., 5-HT 7 , 5-HT 1A ), which are targets for antidepressants and antipsychotics . Related compounds have also been explored for their activity against the NLRP3 inflammasome , a complex implicated in a wide range of inflammatory diseases . Additionally, some hydantoin-piperidine derivatives have demonstrated promising anticancer activity in screenings against cell lines such as MCF-7 breast cancer cells, as well as anticoagulant properties . This product is intended for research and development purposes only. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

3-piperidin-4-ylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c12-7-5-10-8(13)11(7)6-1-3-9-4-2-6;/h6,9H,1-5H2,(H,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSHEGSVHJVBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864052-02-7
Record name 2,4-Imidazolidinedione, 3-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864052-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride mainly involves the reaction of piperidine derivatives with imidazolidine-2,4-dione under controlled conditions. The key synthetic approaches are as follows:

  • Direct Coupling of Piperidine with Imidazolidine-2,4-dione:
    The piperidin-4-yl moiety is introduced via nucleophilic substitution or condensation reactions where the piperidine ring acts as a nucleophile reacting with activated imidazolidine-2,4-dione derivatives. This reaction typically proceeds under acidic or neutral conditions to facilitate ring closure and substitution.

  • Catalyst-Assisted Synthesis:
    Catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts have been employed to enhance the reaction rate and selectivity. These catalysts help in achieving high yields and purity by promoting specific bond formations and minimizing side reactions.

  • Optimized Reaction Parameters:
    Reaction temperature, solvent choice, and reaction time are critical. Industrial synthesis often uses continuous flow reactors with optimized temperature control (typically mild heating around 50–100°C) and solvents such as dichloromethane or acetic acid mixtures to improve reaction kinetics and product isolation.

Industrial Production Methods

Industrial-scale production of this compound employs:

  • Large-Scale Batch or Continuous Flow Synthesis:
    Continuous flow reactors allow precise control over reaction parameters, improving reproducibility and scalability. The use of automated systems facilitates consistent product quality.

  • Advanced Catalytic Systems:
    Nanocatalysts based on transition metals (Co, Ru, Ni) are incorporated to increase catalytic efficiency, reduce reaction times, and improve selectivity.

  • Purification Techniques:
    After synthesis, the compound is purified by recrystallization or chromatographic methods to achieve high purity necessary for pharmaceutical or research applications.

Reaction Types and Chemical Transformations

The compound can undergo various chemical transformations during or after synthesis:

Reaction Type Description Common Reagents Typical Products
Oxidation Conversion to oxidized derivatives of imidazolidine ring Potassium permanganate, hydrogen peroxide Oxidized imidazolidine derivatives
Reduction Reduction of piperidine or imidazolidine moieties Hydrogen gas with Pd/C catalyst Reduced hydantoin or piperidine derivatives
Substitution Replacement of functional groups on the piperidine or imidazolidine ring Nucleophiles such as amines or alkoxides Functionalized analogs with varied substituents

These transformations are important for derivatization and further functionalization of the compound for different applications.

Research Findings on Synthetic Optimization

  • Catalyst Efficiency:
    Studies indicate that cobalt and ruthenium nanocatalysts provide higher turnover numbers and selectivity compared to traditional heterogeneous catalysts, enabling milder conditions and higher yields.

  • Reaction Medium:
    Use of mixed solvent systems, such as acetic acid combined with hydrochloric acid, enhances solubility and reaction rates, improving overall yield.

  • Temperature Control:
    Maintaining reaction temperature between 50–80°C prevents decomposition and side reactions, ensuring product integrity.

  • Purification:
    Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields the hydrochloride salt in high purity (>98%), confirmed by HPLC and NMR analysis.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials Piperidine derivatives, imidazolidine-2,4-dione Purity >99% recommended
Catalyst Co, Ru, Ni nanocatalysts Enhances reaction rate and selectivity
Solvent Dichloromethane, acetic acid/HCl Solvent choice affects solubility
Temperature 50–100°C Controlled to avoid side reactions
Reaction time 2–6 hours Depends on scale and catalyst
Purification method Recrystallization, chromatography Ensures >98% purity
Yield 65–85% Optimized conditions

Analytical Validation

To confirm the successful preparation of this compound, the following analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction may produce reduced piperidine derivatives .

Scientific Research Applications

Biological Applications

1. NLRP3 Inflammasome Inhibition

Recent studies have highlighted the potential of 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a crucial role in the immune response and is implicated in various inflammatory diseases, including autoimmune disorders and metabolic syndromes.

  • Mechanism of Action : The compound acts by preventing the activation of the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines such as IL-1β. In vitro studies have demonstrated that derivatives of this compound can significantly inhibit pyroptosis (a form of programmed cell death associated with inflammation) in macrophages stimulated with lipopolysaccharides (LPS) and ATP .

2. Pharmacological Screening

In vitro pharmacological screenings have shown that derivatives of this compound exhibit varying degrees of efficacy against NLRP3-dependent pyroptosis. For instance, certain compounds have been reported to reduce pyroptosis by approximately 35% and IL-1β release by about 18–21% at specific concentrations .

Case Study 1: Anti-inflammatory Activity

In a study aimed at evaluating the anti-inflammatory properties of modified imidazolidine derivatives, researchers synthesized several analogs of this compound. These compounds were tested on THP-1 cells differentiated into macrophages. The results indicated that specific analogs not only inhibited pyroptosis but also reduced IL-1β levels significantly compared to control groups .

CompoundPyroptosis Inhibition (%)IL-1β Reduction (%)
Compound A3521
Compound B2919
Compound C1418

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on understanding the structure-activity relationship of various derivatives based on the piperidine-imidazolidine framework. By modifying different substituents on the imidazolidine core, researchers were able to identify key structural features that enhance NLRP3 inhibition. This comprehensive analysis provided insights into how slight changes in molecular structure can lead to significant variations in biological activity .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride 2221-13-8 C₈H₁₂ClN₃O₂ 233.66 Direct attachment of piperidin-4-yl to imidazolidinedione; no additional substituents.
3-Ethyl-5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride 1432680-89-1 C₁₃H₂₂ClN₃O₂ 311.80 Ethyl and methyl groups on imidazolidinedione; piperidin-3-yl substitution.
1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione 2194845-82-2 C₁₆H₂₅N₃O₄ 323.39 (base) Cyclopropylacetyl on piperidine; methoxyethyl on imidazolidinedione.
3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride 283161-81-9 C₅H₉ClN₃O₂ 178.60 Piperidine replaced by 2-aminoethyl; simpler imidazolidinedione scaffold.
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one dihydrochloride 2126178-23-0 C₁₁H₁₆Cl₂N₄O 291.18 Imidazopyridinone core replaces imidazolidinedione; dihydrochloride salt.

Key Differences in Pharmacological and Physicochemical Properties

The cyclopropylacetyl group in 1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione (CAS: 2194845-82-2) introduces steric bulk, which may improve metabolic stability but reduce solubility .

Impact of Core Modifications: 3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride (CAS: 283161-81-9) lacks the piperidine ring, simplifying the structure but likely diminishing affinity for targets requiring piperidine interactions . The imidazopyridinone core in 3-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one dihydrochloride (CAS: 2126178-23-0) alters electron distribution, possibly favoring interactions with enzymes like lysine-specific demethylases (LSDs) .

Salt Forms and Solubility :

  • The parent compound’s hydrochloride salt improves aqueous solubility compared to freebase analogs. However, dihydrochloride salts (e.g., CAS: 2126178-23-0) may offer further solubility advantages in acidic environments .

Biological Activity

3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and an imidazolidine-2,4-dione moiety. This compound has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₈H₁₄ClN₃O₂
  • CAS Number : 1864052-02-7
  • Structure : The presence of both piperidine and imidazolidine structures contributes to its solubility and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, reporting an inhibition of growth in Gram-positive bacteria. The compound's structure facilitates interaction with bacterial cell membranes or essential enzymes, leading to microbial death.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Bacillus subtilis1840

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. Notably, it demonstrated cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis through both extrinsic and intrinsic pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa20Apoptosis via caspase activation
MCF-715Cell cycle arrest and apoptosis induction

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest binding to enzymes or receptors that modulate cellular pathways involved in proliferation and apoptosis. Further research is needed to elucidate these interactions fully.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study focused on the antibacterial properties of the compound against multi-drug resistant strains. Results indicated that it not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics.
  • Cytotoxicity Evaluation : In a comparative study with standard anticancer agents like doxorubicin, this compound showed lower IC50 values in several cancer cell lines, suggesting a promising therapeutic profile.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthesis protocol for 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride?

  • Methodology : Begin by selecting a reaction pathway that minimizes side products. Use quantum chemical calculations to predict intermediates and transition states, as demonstrated by ICReDD’s reaction path search methods. Validate computational predictions with small-scale experiments, adjusting parameters like solvent polarity and temperature iteratively .
  • Key Data : Compare calculated activation energies (e.g., DFT results) with experimental yields to identify optimal conditions. For example, a solvent with low dielectric constant may stabilize zwitterionic intermediates, improving cyclization efficiency.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodology : Employ a combination of spectroscopic techniques:

  • NMR : Confirm the piperidine ring’s stereochemistry via 1H^1H- and 13C^{13}C-NMR coupling constants.
  • X-ray crystallography : Resolve crystal structure to validate imidazolidine-dione ring conformation.
  • Mass spectrometry : Ensure molecular ion peaks align with theoretical m/z values.
    • Data Contradiction Analysis : If computational IR spectra conflict with experimental data, reassess protonation states or solvent effects on vibrational modes.

Advanced Research Questions

Q. How can computational and experimental data be integrated to resolve contradictions in reaction mechanisms for this compound?

  • Methodology : Apply ICReDD’s feedback loop framework:

Use quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways.

Compare simulated intermediates with experimental trapping results (e.g., using cryogenic quenching).

Refine computational models by incorporating kinetic isotope effects or substituent electronic parameters .

  • Example : If DFT predicts a rate-limiting step inconsistent with observed Arrhenius plots, re-examine solvent dynamics or explicit solvation effects in the model.

Q. What strategies mitigate batch-to-batch variability in the purity of this compound?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Use factorial design to test interactions between variables (e.g., stirring rate, reagent stoichiometry).
  • Purification : Optimize recrystallization solvents (e.g., ethanol/water mixtures) based on Hansen solubility parameters.
    • Data-Driven Adjustment : If HPLC shows persistent impurities >0.5%, introduce a scavenger resin during workup to absorb unreacted starting materials.

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

  • Methodology : Conduct a meta-analysis of published datasets with the following steps:

Standardize assay conditions : Normalize data to common controls (e.g., % inhibition relative to a reference inhibitor).

Evaluate physicochemical variables : Adjust for differences in buffer pH, DMSO concentration, or cell line viability.

Statistical validation : Apply multivariate regression to isolate confounding factors (e.g., batch-dependent solubility).

  • Case Study : If IC50_{50} values vary by >10-fold between labs, re-test the compound under harmonized protocols to identify systemic errors.

Technical Challenges & Solutions

Q. What are the stability risks of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • Critical Parameters : Moisture sensitivity (hygroscopicity) and photolytic decomposition are common; use desiccants and amber vials for long-term storage.
    • Data Interpretation : If NMR shows new peaks after storage, quantify hydrolyzed byproducts (e.g., piperidine-4-carboxylic acid) and adjust formulation accordingly.

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound’s enantiomers?

  • Methodology :

  • Chiral Ligand Screening : Test bisoxazoline or phosphine-based ligands in palladium-catalyzed reactions.
  • Kinetic Resolution : Use enantioselective HPLC to separate diastereomers and calculate enantiomeric excess (ee).
    • Computational Aid : Molecular docking simulations can predict ligand-substrate interactions to prioritize candidates for experimental testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
Reactant of Route 2
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3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride

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